molecular formula C15H23ClN2OSi B8713438 1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)-

1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)-

Cat. No. B8713438
M. Wt: 310.89 g/mol
InChI Key: CNIDCFMUAFPWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284271B2

Procedure details

2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol was prepared according to method D Step II with 5-chloro-3-iodopyridin-2-amine (2 g; 7.86 mmol), 4-(triethylsilyl)but-3-yn-1-ol (4.35 g; 23.58 mmol); (1,1′-bis(diphenylphosphino)ferrocene)-dichloromethane (0.321 g; 0.393 mmol), lithium chloride (0.333 g; 7.86 mmol) and sodium carbonate (1.67 g; 15.72 mmol) in DMF (15 mL) for approximately 20 hours. The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to afford 1.44 g (79%) of 2-(5,6-dichloro-2-(triethylsilyl)-1H-indol-3-yl)ethanol as a brown oil. The crude material was purified by flash chromatography on silica gel (eluent 7 to 80% of ethyl acetate in heptane) to give 2.15 g (88%) of 2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
0.333 g
Type
reactant
Reaction Step Three
Quantity
1.67 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.321 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.[CH2:10]([Si:12]([CH2:20][CH3:21])([CH2:18][CH3:19])[C:13]#[C:14][CH2:15][CH2:16][OH:17])[CH3:11].[Cl-:22].[Li+].C(=O)([O-])[O-].[Na+].[Na+].C[N:31]([CH:33]=O)C>ClCCl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:14]([CH2:15][CH2:16][OH:17])=[C:13]([Si:12]([CH2:20][CH3:21])([CH2:10][CH3:11])[CH2:18][CH3:19])[NH:8][C:5]2=[N:6][CH:7]=1.[Cl:22][C:3]1[CH:4]=[C:5]2[C:33](=[CH:7][C:2]=1[Cl:1])[NH:31][C:13]([Si:12]([CH2:10][CH3:11])([CH2:18][CH3:19])[CH2:20][CH3:21])=[C:14]2[CH2:15][CH2:16][OH:17] |f:2.3,4.5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)N)I
Step Two
Name
Quantity
4.35 g
Type
reactant
Smiles
C(C)[Si](C#CCCO)(CC)CC
Step Three
Name
Quantity
0.333 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
1.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.321 g
Type
catalyst
Smiles
ClCCl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC(=C2CCO)[Si](CC)(CC)CC
Name
Type
product
Smiles
ClC=1C=C2C(=C(NC2=CC1Cl)[Si](CC)(CC)CC)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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